3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with dimethoxy groups and a pyridinyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with Benzamide: The oxadiazole intermediate is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Pyridinyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Acts as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyridinyl group can enhance binding affinity through π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-(pyridin-4-yl)benzamide: Lacks the oxadiazole ring, which may result in different biological activity.
N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide: Lacks the dimethoxy groups, potentially affecting its chemical reactivity and solubility.
Uniqueness
3,4-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of both the dimethoxybenzamide and pyridinyl-oxadiazole moieties, which confer distinct chemical and biological properties. This combination of functional groups can lead to enhanced pharmacological activity and versatility in synthetic applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-22-12-4-3-11(9-13(12)23-2)14(21)18-16-20-19-15(24-16)10-5-7-17-8-6-10/h3-9H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTFDDFLKAXBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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